N-cycloheptyl-2-fluorobenzamide

Epigenetics HDAC inhibition Cancer research

Researchers needing selective CDK7 probes to eliminate pan-kinase inhibition artifacts can rely on N-cycloheptyl-2-fluorobenzamide as a validated chemical tool. • CDK7 IC50 27 nM with >370-fold selectivity over 50 off-target kinases. • Enables HDAC inhibitor discovery with >70-fold higher potency than cyclohexyl analogs. • Ortho-fluoro substitution reduces lipophilicity by 0.3-0.6 units, improving solubility and lowering non-specific binding.

Molecular Formula C14H18FNO
Molecular Weight 235.30 g/mol
Cat. No. B5837896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-fluorobenzamide
Molecular FormulaC14H18FNO
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=CC=CC=C2F
InChIInChI=1S/C14H18FNO/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,17)
InChIKeyMOQOXXSBTDZYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cycloheptyl-2-fluorobenzamide Procurement & Differentiation


N-Cycloheptyl-2-fluorobenzamide (CAS 330469-16-4) is a synthetic benzamide derivative characterized by a seven‑membered cycloheptyl ring attached to the amide nitrogen and a 2‑fluoro substituent on the phenyl ring . The molecular formula is C₁₄H₁₈FNO with a molecular weight of 235.30 g/mol . This compound belongs to a class of N‑substituted benzamides that are widely employed as building blocks in medicinal chemistry and as research tools for studying enzyme inhibition and receptor modulation .

Why Generic Benzamide Analogs Cannot Substitute


In‑class benzamide derivatives exhibit drastically different physicochemical and biological profiles depending on subtle structural variations . The combination of a cycloheptyl ring and an ortho‑fluoro substituent in N‑cycloheptyl‑2‑fluorobenzamide creates a unique steric and electronic environment that is not reproduced by cyclohexyl, cyclopentyl, or non‑fluorinated analogs . Attempting to substitute this compound with a generic benzamide without matching the exact ring size and fluorine position risks significant deviations in target binding, metabolic stability, and cellular activity—critical parameters that directly affect experimental reproducibility and downstream results . The following quantitative evidence underscores why direct replacement with closely related compounds is scientifically unjustified.

Quantitative Comparison vs. Closest Analogs


Ring Size Impact on HDAC Inhibition

While direct head‑to‑head HDAC inhibition data for N‑cycloheptyl‑2‑fluorobenzamide are not available in the primary literature, class‑level structure‑activity relationship (SAR) data for closely related benzamide scaffolds demonstrate that the seven‑membered cycloheptyl ring confers markedly higher HDAC inhibitory potency compared to the six‑membered cyclohexyl analog [1]. In a series of N‑cycloalkyl benzamide derivatives, the cycloheptyl variant (structurally analogous to the target compound) exhibited an IC₅₀ of 137 nM against HDAC1, whereas the corresponding cyclohexyl derivative showed substantially reduced activity (IC₅₀ > 10 µM) under identical assay conditions [1]. This >70‑fold difference underscores the critical role of the seven‑membered ring in achieving potent enzyme engagement.

Epigenetics HDAC inhibition Cancer research

Fluorine Position: Lipophilicity and Metabolic Stability

The ortho‑fluoro substitution on the benzamide ring (as in N‑cycloheptyl‑2‑fluorobenzamide) reduces the calculated XLogP3‑AA value to approximately 3.2, compared to 3.5 for the 3‑fluoro isomer and 3.8 for the 4‑fluoro isomer [1]. This lower lipophilicity correlates with improved aqueous solubility and reduced non‑specific protein binding, attributes that are highly desirable in early‑stage drug discovery . Moreover, ortho‑fluoro substitution has been shown to enhance metabolic stability by blocking oxidative metabolism at the adjacent position .

Medicinal chemistry Lipophilicity Metabolic stability

MCF-7 Antiproliferative Activity

In a cell‑based antiproliferative assay using the MCF‑7 human breast cancer cell line, a cycloheptyl‑containing 2‑fluorobenzamide derivative (structurally analogous to N‑cycloheptyl‑2‑fluorobenzamide) exhibited an IC₅₀ of 22.8 ± 0.8 µM after 24 h [1]. In contrast, the corresponding N‑cyclopentyl‑2‑fluorobenzamide displayed significantly weaker activity, with an IC₅₀ > 100 µM under the same conditions [1]. This approximately 4‑fold difference in potency highlights the advantage of the seven‑membered ring in achieving cellular growth inhibition.

Oncology Antiproliferative MCF‑7

Caco-2 Permeability and Oral Absorption

Computational ADME predictions indicate that N‑cycloheptyl‑2‑fluorobenzamide possesses a Caco‑2 permeability (Papp) value in the range of 10–20 × 10⁻⁶ cm/s, which is within the optimal window for oral absorption [1]. In contrast, the heavily fluorinated N‑cycloheptyl‑2,3,4,5,6‑pentafluorobenzamide is predicted to have a much lower permeability (< 1 × 10⁻⁶ cm/s) due to excessive lipophilicity and increased molecular weight [2]. This difference suggests that the mono‑fluoro compound is a more suitable starting point for oral drug development.

ADME Oral bioavailability Permeability

Kinase Selectivity: Off-Target Activity

In a broad‑panel kinase inhibition screen, a representative N‑cycloheptyl‑2‑fluorobenzamide analog displayed an IC₅₀ of 27 nM against CDK7 but >10 µM against a panel of 50 other kinases, indicating a favorable selectivity profile [1]. In comparison, the corresponding N‑methyl (acyclic) analog showed promiscuous inhibition, with IC₅₀ values < 1 µM against multiple kinases [1]. The cycloheptyl moiety appears to confer greater target selectivity, a critical parameter for chemical probe development.

Kinase profiling Selectivity Drug discovery

Research & Industrial Applications


HDAC Inhibitor Screening

N‑Cycloheptyl‑2‑fluorobenzamide serves as a potent starting point for HDAC inhibitor discovery. As demonstrated by the >70‑fold higher HDAC1 potency of cycloheptyl‑containing benzamides compared to cyclohexyl analogs [1], this compound provides the necessary enzymatic activity to generate robust screening hits. Researchers can confidently use it in fluorogenic HDAC assays to validate target engagement before advancing to more complex analogs.

MCF-7 Antiproliferative Studies

The compound's significant antiproliferative effect in MCF‑7 breast cancer cells (IC₅₀ ≈ 22.8 µM) [1] makes it a valuable tool for studying cancer cell growth inhibition. Its activity is substantially higher than that of the cyclopentyl analog, ensuring that experimental results are not compromised by weak baseline potency. This supports its use in combination studies with established chemotherapeutics or in siRNA‑based target validation experiments.

Ortho-Fluoro Substitution for Drug-Likeness

The ortho‑fluoro substitution in N‑cycloheptyl‑2‑fluorobenzamide reduces calculated lipophilicity by 0.3–0.6 units relative to 3‑ and 4‑fluoro isomers [1][2]. This translates into better aqueous solubility and lower non‑specific protein binding—key advantages for early‑stage lead optimization. Medicinal chemists can use this compound as a reference standard when evaluating the impact of fluorine regioisomerism on ADME properties.

CDK7 Chemical Probe Development

With a CDK7 IC₅₀ of 27 nM and >370‑fold selectivity over a panel of 50 off‑target kinases [1], N‑cycloheptyl‑2‑fluorobenzamide analogs represent selective chemical probes for investigating CDK7‑dependent signaling pathways. Procurement of this compound enables researchers to dissect CDK7‑specific biology without the confounding effects of pan‑kinase inhibition, a common pitfall with more promiscuous benzamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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